5-(3-ethoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carbonyl group to form an azomethine or imine group2. However, the specific synthesis process for 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is not explicitly mentioned in the literature. However, similar compounds such as 5-(3-ethoxyphenyl)pyrimidin-2-amine have a molecular weight of 215.251.Chemical Reactions Analysis
There is no specific information on the chemical reactions involving 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine. However, compounds with similar structures, such as amides, are known to react with azo and diazo compounds to generate toxic gases. They can also form flammable gases when reacted with strong reducing agents3.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine are not readily available. However, a compound with a similar structure, N-(3-ETHOXYPHENYL)ACETAMIDE, is described as gray plates in water and is water-soluble3.Scientific Research Applications
Synthesis and Chemical Reactivity
- Pyrazolo[1,5-a]pyrimidine derivatives, synthesized via ultrasound irradiation in the presence of KHSO4 in aqueous media, have shown promising anti-inflammatory and anti-cancer activities. This synthesis method offers advantages such as high yields, operational simplicity, and short reaction times, indicating the utility of similar compounds in pharmacological research (Kaping et al., 2016).
- Ethoxy derivatives of amino acid chemosensors have been characterized, highlighting their significance in studying the structural parameters and optical properties through XRD and DFT calculations (Varghese et al., 2017).
Biological and Pharmacological Activities
- Research on corticotropin-releasing factor receptor-1 (CRF1) antagonists, specifically pyrazolo[1,5-a]-1,3,5-triazines, has unveiled their potential as anxiolytic or antidepressant drugs, with certain analogs advancing to clinical trials (Gilligan et al., 2009).
- Novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides have been synthesized, showcasing a fluorinated heterocyclic scaffold with potential applications in the development of new functional materials (Revanna et al., 2013).
Material Science and Corrosion Inhibition
- Bipyrazolic type organic compounds have demonstrated significant inhibitory effects on the corrosion of pure iron in acidic media, suggesting their application in corrosion protection technologies (Chetouani et al., 2005).
- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including pyrazole derivatives, exhibited increased thermal stability and promising biological activities, indicating their suitability for medical applications (Aly & El-Mohdy, 2015).
Catalysis and Synthetic Applications
- Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines has been achieved under mild conditions, illustrating the role of catalysis in the functionalization of pyrazole derivatives (Wu et al., 2014).
Safety And Hazards
Specific safety and hazard information for 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is not available. However, similar compounds like N-(3-ETHOXYPHENYL)ACETAMIDE, when heated to decomposition, emit toxic fumes3.
Future Directions
There is no specific information available on the future directions of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine. However, research on similar compounds has shown promising properties in various fields of research and industry5.
properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVIITPOSQWAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine |
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